molecular formula C15H15ClN2O B3034706 7-Amino-5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one hydrochloride CAS No. 209984-32-7

7-Amino-5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one hydrochloride

Cat. No.: B3034706
CAS No.: 209984-32-7
M. Wt: 274.74 g/mol
InChI Key: SFCMIOWXPYFQRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Amino-5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one hydrochloride is a chemical compound known for its diverse applications in scientific research. It is a derivative of dibenzazepine, a tricyclic compound, and is often used in the study of various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one hydrochloride typically involves the following steps:

    Formation of the Dibenzazepine Core: This can be achieved through the cyclization of appropriate precursors, such as 2-aminobenzophenone derivatives, under acidic or basic conditions.

    Amination: Introduction of the amino group at the 7th position can be done using reagents like ammonia or amines in the presence of catalysts.

    Methylation: The methyl group at the 5th position can be introduced using methylating agents such as methyl iodide.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-Amino-5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Halogenation, nitration, and sulfonation can introduce different substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like chlorine or bromine, nitrating agents like nitric acid, and sulfonating agents like sulfuric acid.

Major Products

    Oxidation Products: N-oxides.

    Reduction Products: Amine derivatives.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

7-Amino-5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one hydrochloride is used in various fields of scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its effects on cellular processes and signaling pathways.

    Medicine: Investigating its potential as a therapeutic agent for neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to alterations in cellular signaling and function. The exact mechanism can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dibenzazepine: The parent compound with similar structural features.

    Deshydroxy LY-411575: A related compound used as a γ-secretase inhibitor.

    10-Arylated 5H-dibenzo[b,f]azepines: Compounds with similar core structures but different substituents.

Uniqueness

7-Amino-5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in diverse research fields highlight its versatility.

Properties

IUPAC Name

7-amino-5-methyl-7H-benzo[d][1]benzazepin-6-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O.ClH/c1-17-13-9-5-4-7-11(13)10-6-2-3-8-12(10)14(16)15(17)18;/h2-9,14H,16H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFCMIOWXPYFQRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3=CC=CC=C3C(C1=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Amino-5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one hydrochloride
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7-Amino-5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one hydrochloride
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7-Amino-5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one hydrochloride
Reactant of Route 4
7-Amino-5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one hydrochloride
Reactant of Route 5
7-Amino-5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one hydrochloride
Reactant of Route 6
7-Amino-5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.